beta-Sitosteryl ferulate

Overview

Description

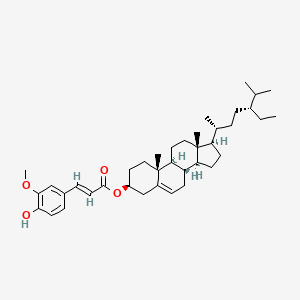

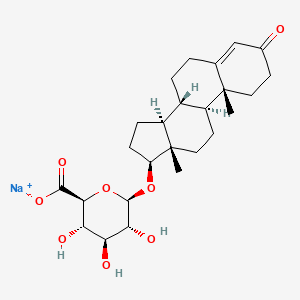

Beta-Sitosteryl ferulate: is a phytosterol ester derived from the combination of beta-sitosterol and ferulic acid. Beta-sitosterol is a plant sterol with a structure similar to cholesterol, while ferulic acid is a hydroxycinnamic acid found in plant cell walls. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Sitosteryl ferulate can be synthesized through esterification reactions. One common method involves the reaction of beta-sitosterol with ferulic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves the extraction of beta-sitosterol from plant sources such as soybeans, rice bran, or corn oil. Ferulic acid can be obtained from sources like rice bran or synthesized chemically. The esterification process is then scaled up using industrial reactors, ensuring optimal reaction conditions for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Beta-Sitosteryl ferulate undergoes various chemical reactions, including:

Oxidation: The ferulate moiety can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The ester bond can be reduced to yield beta-sitosterol and ferulic acid.

Hydrolysis: Acidic or basic hydrolysis can break the ester bond, releasing beta-sitosterol and ferulic acid.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of ferulic acid.

Reduction: Beta-sitosterol and ferulic acid.

Hydrolysis: Beta-sitosterol and ferulic acid.

Scientific Research Applications

Beta-Sitosteryl ferulate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its role in plant cell wall structure and function.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cholesterol-lowering properties.

Mechanism of Action

The mechanism of action of beta-sitosteryl ferulate involves several pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Cholesterol-lowering: Competes with cholesterol for absorption in the intestines, reducing overall cholesterol levels.

Comparison with Similar Compounds

Beta-Sitosterol: A phytosterol with similar cholesterol-lowering properties but lacks the antioxidant benefits of ferulic acid.

Ferulic Acid: An antioxidant with anti-inflammatory properties but does not have the cholesterol-lowering effects of beta-sitosterol.

Gamma-Oryzanol: A mixture of ferulic acid esters with sterols and triterpenoids, offering combined antioxidant and cholesterol-lowering benefits.

Uniqueness: Beta-Sitosteryl ferulate is unique in that it combines the benefits of both beta-sitosterol and ferulic acid, providing a synergistic effect that enhances its overall health benefits. This makes it a valuable compound for various applications in medicine, nutrition, and cosmetics .

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSJNZGMHNWOS-OJJOFZOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872335 | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

286011-30-1, 4952-28-7 | |

| Record name | beta-Sitosteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286011301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-SITOSTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sitosteryl ferulate?

A1: Sitosteryl ferulate has a molecular formula of C40H58O4 and a molecular weight of 602.87 g/mol. [, ]

Q2: What spectroscopic data is available for sitosteryl ferulate?

A2: Mass spectrometry has been extensively used to characterize sitosteryl ferulate. Key fragment ions are observed at m/z 396 (M-194) and m/z 194, corresponding to the loss of ferulic acid. [] NMR studies have also been conducted, particularly on the purified compound and its derivatives. [, , ] UV spectroscopy shows a characteristic absorption maximum at 327 nm. []

Q3: Does sitosteryl ferulate impact inflammatory processes?

A3: Research indicates that sitosteryl ferulate exhibits anti-inflammatory effects by inhibiting the NLRP3 inflammasome. [] This inhibition is thought to occur through the suppression of caspase-1 activity, ultimately leading to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. [, ]

Q4: What is the role of sitosteryl ferulate in lipid metabolism?

A4: While specific mechanisms remain under investigation, sitosteryl ferulate, along with other components of γ-oryzanol, has been linked to beneficial effects on lipid profiles, including cholesterol-lowering properties. [, ] Further research is needed to fully understand the underlying mechanisms.

Q5: What are the primary sources of sitosteryl ferulate?

A5: Sitosteryl ferulate is primarily found in rice bran oil, where it exists as a component of γ-oryzanol. [, , , , , , , ] Other cereal grains, like rye and wheat, also contain sitosteryl ferulate, with higher concentrations found in their bran fractions. []

Q6: How is sitosteryl ferulate typically extracted and purified?

A6: Sitosteryl ferulate can be extracted from rice bran oil using various techniques. One common method involves a multi-step process: initial extraction with solvents like hexane or chloroform:methanol, followed by purification using preparative scale HPLC or other chromatographic methods. [, , ]

Q7: What analytical techniques are used to quantify and characterize sitosteryl ferulate?

A7: Various analytical methods are employed to analyze sitosteryl ferulate, including:

- HPLC: This is a primary method for both separation and quantification of sitosteryl ferulate in rice bran oil and other matrices. [, , , , , ]

- GC-MS: This technique is particularly useful for the identification and structural confirmation of sitosteryl ferulate, often after derivatization into trimethylsilyl ethers. [, ]

- TLC: While less common for quantification, TLC, including reversed-phase TLC, can be used for separation and preliminary analysis of sitosteryl ferulate in mixtures. [, ]

- UV Spectroscopy: This method allows for the quick detection of ferulates based on their characteristic absorption maxima, but it may not be specific enough for complex samples. [, ]

Q8: What are the potential applications of sitosteryl ferulate?

A8: Sitosteryl ferulate, due to its reported bioactivities, holds potential for applications in various fields:

- Functional Foods and Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for incorporation into functional foods and dietary supplements. [, , , , ]

- Cosmetics: Sitosteryl ferulate's potential benefits for skin health, including antioxidant and tyrosinase-stimulating activities, suggest its possible use in cosmetic formulations. []

- Pharmaceuticals: While further research is needed, the anti-inflammatory and potential anti-cancer effects of sitosteryl ferulate warrant further investigation for pharmaceutical development. [, , , ]

Q9: What is known about the safety and toxicity of sitosteryl ferulate?

A9: While generally recognized as safe (GRAS) when consumed as part of a balanced diet, specific toxicological studies on sitosteryl ferulate are limited. [, ] Further research is needed to fully elucidate its safety profile, particularly at higher doses potentially used in supplement or pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B3433587.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3433604.png)